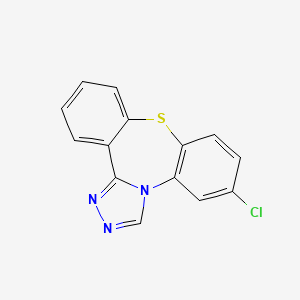![molecular formula C8H14N2Na2O5 B12754448 Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate CAS No. 62099-16-5](/img/structure/B12754448.png)
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate is a chemical compound with the molecular formula C8H14N2Na2O5. It is known for its chelating properties, which means it can bind to metal ions, making it useful in various applications, including medicine, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid, followed by the addition of sodium hydroxide to form the disodium salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or aqueous solution
pH: Basic conditions (pH 8-10)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature and pH control
Purification: Filtration and crystallization to obtain the pure disodium salt
Quality Control: Ensuring the product meets industrial standards for purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate undergoes various chemical reactions, including:
Chelation: Binding with metal ions such as calcium, magnesium, and iron
Substitution: Reactions with other carboxylates or amines
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions
Substitution: Requires mild to moderate temperatures and neutral to basic pH
Major Products
Chelation: Metal complexes with the chelating agent
Substitution: Modified carboxylates or amines depending on the reactants used.
Aplicaciones Científicas De Investigación
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove metal ions from solutions
Biology: Employed in molecular biology for enzyme stabilization and as a buffer
Medicine: Utilized in chelation therapy to treat heavy metal poisoning
Industry: Applied in water treatment processes to remove metal contaminants.
Mecanismo De Acción
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process involves:
Molecular Targets: Metal ions such as calcium, magnesium, and iron
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar properties but a different molecular structure
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions
Uniqueness
Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate is unique due to its specific binding properties and stability in various conditions, making it suitable for a wide range of applications .
Propiedades
Número CAS |
62099-16-5 |
|---|---|
Fórmula molecular |
C8H14N2Na2O5 |
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C8H16N2O5.2Na/c11-4-2-9-1-3-10(5-7(12)13)6-8(14)15;;/h9,11H,1-6H2,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
Clave InChI |
IBJLWLAICUUQSZ-UHFFFAOYSA-L |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])NCCO.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


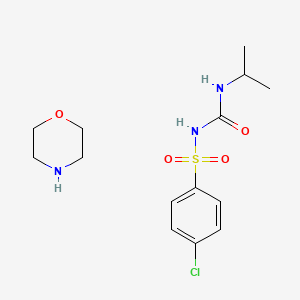


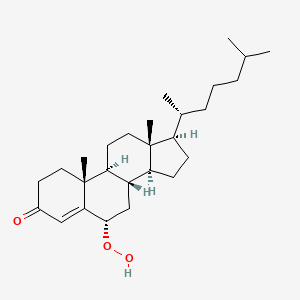
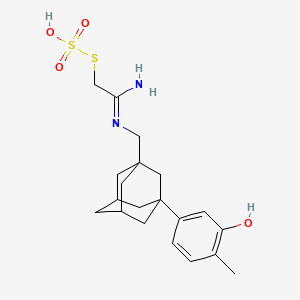
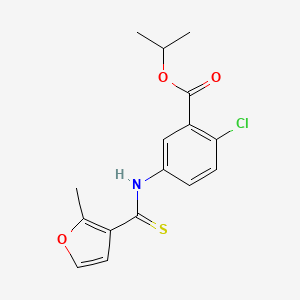
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

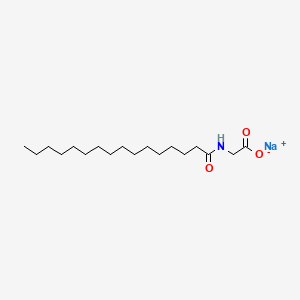


![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
